Due to its polar nature and ability to dissolve a wide range of polar and non-polar compounds, 1-EP finds use as a solvent in various scientific research applications. For instance, it is used in:
-EP serves as a building block or intermediate in the synthesis of various other chemicals, including:
Beyond the aforementioned, 1-EP finds use in various other scientific research areas, such as:
1-Ethyl-2-pyrrolidinone (NEP), also known as N-ethylpyrrolidone, is a cyclic organic compound belonging to the class of N-heterocyclic compounds. It is a colorless liquid with a mild odor []. NEP has gained significance in various scientific research fields due to its unique properties [].
NEP's molecular structure consists of a five-membered ring called pyrrolidinone. This ring contains a nitrogen atom (N) and a carbonyl group (C=O) at positions 2 and 1, respectively. An ethyl group (C2H5) is attached to the nitrogen atom []. This structure grants NEP several key features:
NEP can participate in various chemical reactions due to its functional groups. Here are some notable examples:
C₄H₈O₂ (Butyrolactone) + C₂H₅NH₂ (Ethylamine) → C₆H₁₁NO (NEP)
C₆H₁₁NO (NEP) + H₂O → C₄H₈O₂ (Butyrolactam) + C₂H₅NH₂ (Ethylamine)
C₆H₁₁NO (NEP) + R-COCI (Acyl chloride) → R-CON(C₂H₅)CH₂CH₂CO (N-substituted derivative) + HCl
Currently, there is no significant research on the specific mechanism of action of NEP in biological systems.
NEP can exhibit some safety hazards:
Health Hazard